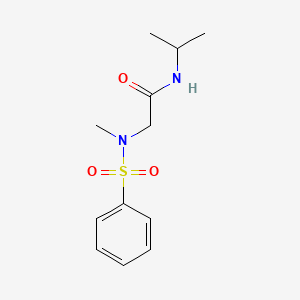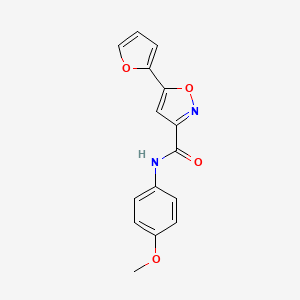
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist exerts its effects by blocking the N-(4-chlorobenzyl)-N'-1-naphthylethanediamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The N-(4-chlorobenzyl)-N'-1-naphthylethanediamide receptor is activated by endocannabinoids, which are lipid molecules that are produced by the body. When the N-(4-chlorobenzyl)-N'-1-naphthylethanediamide receptor is activated, it modulates various physiological processes, including pain, mood, and appetite regulation.
By blocking the N-(4-chlorobenzyl)-N'-1-naphthylethanediamide receptor, N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist can modulate the endocannabinoid system and reduce the effects of endocannabinoids. This can lead to various physiological effects, including reduced food intake, decreased body weight, and improved glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has been shown to have various biochemical and physiological effects, including reduced food intake, decreased body weight, and improved glucose metabolism. In animal models, N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has been shown to reduce food intake by suppressing appetite and increasing satiety. This effect is mediated by the N-(4-chlorobenzyl)-N'-1-naphthylethanediamide receptor, which is involved in the regulation of appetite and food intake.
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has also been shown to decrease body weight by reducing fat accumulation and improving glucose metabolism. This effect is mediated by the N-(4-chlorobenzyl)-N'-1-naphthylethanediamide receptor, which is involved in the regulation of energy balance and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has several advantages and limitations for lab experiments. One advantage is its specificity for the N-(4-chlorobenzyl)-N'-1-naphthylethanediamide receptor, which allows for precise modulation of the endocannabinoid system. Another advantage is its stability, which allows for long-term storage and use in various experimental setups.
One limitation of N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist is its potential off-target effects, which can lead to unintended physiological effects. Another limitation is its potential toxicity, which can limit its use in certain experimental setups.
Direcciones Futuras
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has several potential future directions, including its use in drug discovery and clinical applications. In drug discovery, N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist can be used as a tool compound to investigate the role of the endocannabinoid system in various physiological processes. It can also be used as a lead compound for the development of novel drugs that target the endocannabinoid system.
In clinical applications, N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist can be used as a potential treatment for various diseases, including obesity, cancer, and metabolic disorders. It can also be used as a tool compound to investigate the role of the endocannabinoid system in various diseases.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has the potential to be used as a tool compound in drug discovery and clinical applications, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, mood, and appetite regulation. N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has also been investigated as a potential treatment for obesity, as it can reduce food intake and body weight in animal models.
In pharmacology, N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has been studied for its potential use in drug discovery. It has been shown to interact with various drug targets, including G protein-coupled receptors, ion channels, and enzymes. N-(4-chlorobenzyl)-N'-1-naphthylethanediamide antagonist has also been investigated as a potential treatment for various diseases, including cancer, inflammation, and metabolic disorders.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-10-8-13(9-11-15)12-21-18(23)19(24)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKBNWRQGABHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-naphthalen-1-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4676655.png)

![4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide](/img/structure/B4676672.png)
![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4676687.png)
![2-(5-chloro-2-methoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676697.png)

![2,5-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4676709.png)
![3-methyl-9-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676716.png)

![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4676741.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-cyclopropylacetamide](/img/structure/B4676746.png)

![N-(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4676759.png)
![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4676772.png)